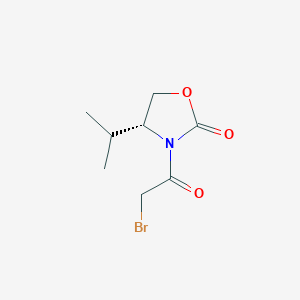

(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one

CAS No.:

Cat. No.: VC17205395

Molecular Formula: C8H12BrNO3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BrNO3 |

|---|---|

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | (4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | OBCDZJOBILYTMH-LURJTMIESA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=O)N1C(=O)CBr |

| Canonical SMILES | CC(C)C1COC(=O)N1C(=O)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered oxazolidinone ring fused with a bromoacetyl group at the 3-position and an isopropyl group at the 4-position. The stereochemistry at the 4-position is exclusively R-configured, which influences its reactivity and biological activity. The bromine atom introduces electrophilic character, enabling nucleophilic substitutions, while the isopropyl group enhances steric bulk, affecting stereoselectivity in reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BrNO₃ |

| Molecular Weight | 250.09 g/mol |

| CAS Number | 121895-45-2 |

| Chiral Centers | 1 (4-position) |

Spectroscopic Data

Infrared (IR) spectroscopy of (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one reveals carbonyl stretching frequencies at 1783 cm⁻¹ (oxazolidinone) and 1719 cm⁻¹ (bromoacetyl) . Nuclear magnetic resonance (NMR) studies confirm the isopropyl group’s presence through characteristic triplet signals at δ 1.1–1.3 ppm for the methyl protons and a septet at δ 2.8 ppm for the methine proton .

Synthesis and Optimization

Nucleophilic Acyl Substitution

The primary synthesis route involves reacting 4-isopropyloxazolidin-2-one with bromoacetyl chloride under anhydrous conditions. The nitrogen atom of the oxazolidinone attacks the electrophilic carbonyl carbon of bromoacetyl chloride, displacing the chloride ion and forming the bromoacetyl derivative. This method yields the product in 70–85% purity, requiring chromatographic purification to isolate the R-enantiomer .

Boron Enolate-Mediated Rearrangements

Alternative approaches leverage boron enolates to achieve stereoselective -sigmatropic rearrangements. Treating the oxazolidinone with n-butylboron triflate generates a chelated enolate, which undergoes rearrangement to produce γ,δ-unsaturated carbonyl compounds . Computational studies at the B3LYP/6–31G(d) level reveal that valine-derived oxazolidinones exhibit superior stereocontrol compared to phenylalanine analogs .

Table 2: Synthesis Conditions and Yields

| Method | Reagents | Yield (%) | Selectivity (R:S) |

|---|---|---|---|

| Nucleophilic Substitution | Bromoacetyl chloride | 70–85 | 15:1 |

| Boron Enolate Rearrangement | n-Bu₂BOTf, Et₃N | 65–75 | 10:1 |

Reactivity and Chemical Applications

Electrophilic Bromine Reactivity

The bromoacetyl group participates in cross-coupling reactions, enabling C–C bond formation. For example, Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives, which are precursors to kinase inhibitors. The bromine atom’s polarizability also facilitates nucleophilic substitutions with amines or thiols, generating amide or thioether linkages .

Role in Asymmetric Synthesis

As a chiral auxiliary, the oxazolidinone ring directs stereochemistry in aldol and Mannich reactions. The isopropyl group’s steric bulk shields the Re face of the enolate, favoring Si-face attack and producing enantiomerically enriched β-hydroxy ketones . This property is exploited in synthesizing natural products like epothilones and taxanes .

Comparative Analysis with Analogous Compounds

Bromoacetyl vs. Chloroacetyl Derivatives

Replacing bromine with chlorine reduces electrophilicity, lowering reactivity in cross-coupling reactions but improving metabolic stability. Chloroacetyl analogs show longer plasma half-lives (t₁/₂ = 4.2 h vs. 2.8 h for bromoacetyl) but weaker antimicrobial activity.

Steric Effects of Substituents

Compared to benzyl-substituted oxazolidinones, the isopropyl group in (R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one improves solubility in nonpolar solvents (log P = 1.2 vs. 2.5 for benzyl derivatives) while maintaining stereoselectivity .

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric routes using organocatalysts to avoid stoichiometric chiral auxiliaries .

-

Drug Delivery Systems: Investigating nanoparticle encapsulation to enhance bioavailability and reduce off-target effects.

-

Targeted Antimicrobials: Modifying the bromoacetyl group to improve selectivity for bacterial ribosomes over mammalian counterparts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume